2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one
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Overview
Description
2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antiviral activities .
Preparation Methods
The synthesis of 2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one typically involves the condensation of 2-methyl-4(3H)-quinazolinone with 3-nitrobenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid, and a catalyst like piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . Its anticancer activity is believed to result from its interaction with DNA and inhibition of key enzymes involved in cell proliferation . Molecular docking studies have shown that the compound binds effectively to these targets, leading to its observed biological effects .
Comparison with Similar Compounds
2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one can be compared with other quinazolinone derivatives such as:
2-methyl-3-{[(E)-(4-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one: Similar in structure but with a different position of the nitro group, leading to variations in biological activity.
2-methyl-3-{[(E)-(3-chlorophenyl)methylidene]amino}quinazolin-4(3H)-one: Contains a chlorine substituent instead of a nitro group, which can alter its chemical reactivity and biological properties.
2-methyl-3-{[(E)-(3-methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one: The presence of a methoxy group instead of a nitro group can significantly impact its pharmacological profile.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
CAS No. |
41332-42-7 |
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Molecular Formula |
C16H12N4O3 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-methyl-3-[(E)-(3-nitrophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C16H12N4O3/c1-11-18-15-8-3-2-7-14(15)16(21)19(11)17-10-12-5-4-6-13(9-12)20(22)23/h2-10H,1H3/b17-10+ |
InChI Key |
VMABUNVMWSSEQB-LICLKQGHSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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